![molecular formula C22H14BrN5O4 B11970887 6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline
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Overview
Description
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step involves the condensation of the brominated quinazoline derivative with a nitro-benzodioxole hydrazine derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Hydrazine Derivatives: Compounds like isoniazid, used as an anti-tuberculosis drug.
Uniqueness
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or hydrazine derivatives.
Properties
Molecular Formula |
C22H14BrN5O4 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
6-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C22H14BrN5O4/c23-15-6-7-17-16(9-15)21(13-4-2-1-3-5-13)26-22(25-17)27-24-11-14-8-19-20(32-12-31-19)10-18(14)28(29)30/h1-11H,12H2,(H,25,26,27)/b24-11+ |
InChI Key |
BTJJBVLNJVUSAU-BHGWPJFGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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